molecular formula C13H9NOS B3132942 Phenothiazine-10-carboxaldehyde CAS No. 38076-67-4

Phenothiazine-10-carboxaldehyde

Cat. No.: B3132942
CAS No.: 38076-67-4
M. Wt: 227.28 g/mol
InChI Key: IBXXEOZCWDXNQL-UHFFFAOYSA-N
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Description

Phenothiazine-10-carboxaldehyde is a derivative of phenothiazine, an S, N heterocyclic compound known for its versatile applications in various fields. Phenothiazine itself is a well-known building block in organic chemistry due to its unique chemical and physical properties, including its electron-rich nature and ability to undergo various chemical modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenothiazine-10-carboxaldehyde can be synthesized through several methods. One common approach involves the formylation of phenothiazine using Vilsmeier-Haack reaction, where phenothiazine reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 10-position .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale formylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process .

Chemical Reactions Analysis

Types of Reactions: Phenothiazine-10-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of phenothiazine-10-carboxaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Phenothiazine-10-carboxaldehyde can be compared with other phenothiazine derivatives:

    Phenothiazine: The parent compound, known for its use in antipsychotic medications.

    Phenothiazine-10-carboxylic acid: An oxidized form with different chemical properties.

    Phenothiazine-10-methanol:

Uniqueness: this compound is unique due to its formyl group at the 10-position, which allows for further chemical modifications and applications in various fields .

Properties

IUPAC Name

phenothiazine-10-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-9-14-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXXEOZCWDXNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456652
Record name Phenothiazine-10-carboxadehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-67-4
Record name Phenothiazine-10-carboxadehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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